1-(2,4-Dinitrophenyl)-2-methylpiperidine
Description
Properties
Molecular Formula |
C12H15N3O4 |
|---|---|
Molecular Weight |
265.26 g/mol |
IUPAC Name |
1-(2,4-dinitrophenyl)-2-methylpiperidine |
InChI |
InChI=1S/C12H15N3O4/c1-9-4-2-3-7-13(9)11-6-5-10(14(16)17)8-12(11)15(18)19/h5-6,8-9H,2-4,7H2,1H3 |
InChI Key |
QTUNPDBPXFSBNM-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCCCN1C2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism and Conditions
The reaction typically employs 1-fluoro-2,4-dinitrobenzene and 2-methylpiperidine in a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). A base, such as potassium carbonate, is added to deprotonate the piperidine, enhancing its nucleophilicity. The reaction proceeds at moderate temperatures (60–80°C) to avoid side reactions such as over-alkylation or decomposition of the nitro groups.
Palladium-Catalyzed Coupling
Palladium-catalyzed cross-coupling reactions, particularly Buchwald-Hartwig amination, offer a modern alternative for constructing the C–N bond between the dinitrophenyl group and the piperidine ring. This method is advantageous for its regioselectivity and compatibility with sensitive functional groups.
Catalytic System and Substrates
A representative protocol involves reacting 2-methylpiperidine with 1-bromo-2,4-dinitrobenzene in the presence of a palladium catalyst (e.g., Pd(OAc)₂) and a bulky phosphine ligand (e.g., Xantphos). The reaction is conducted in toluene at 100°C, with cesium carbonate as a base.
Nitration of Phenylpiperidine Precursors
Direct nitration of pre-formed phenylpiperidine derivatives provides a route to install the 2,4-dinitro groups. However, this method demands precise control to avoid over-nitration and byproduct formation.
Nitration Protocol
A mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄) at 0–5°C is used to nitrate 2-methylphenylpiperidine. The nitro groups are introduced sequentially, with the first nitration occurring at the para position relative to the piperidine substituent, followed by meta nitration to yield the 2,4-dinitro product.
Challenges and Mitigation
Regioselectivity is a key challenge, as competing ortho nitration can occur. Kinetic control through low-temperature conditions (-10°C) and stoichiometric HNO₃ minimizes this issue. Post-reaction purification via column chromatography or recrystallization from ethanol yields the desired compound in 65–70% purity.
Comparative Analysis of Methods
The choice of synthetic route depends on factors such as substrate availability, scalability, and functional group tolerance:
| Method | Yield (%) | Purity (%) | Key Advantage | Limitation |
|---|---|---|---|---|
| NAS | 78–82 | 95 | Straightforward conditions | Requires activated aryl halide |
| Pd-catalyzed coupling | 85–90 | 98 | High regioselectivity | Costly catalysts |
| Direct nitration | 60–65 | 70 | Uses simple reagents | Poor regioselectivity |
The palladium-catalyzed method offers the highest yield and purity but necessitates specialized ligands and inert conditions. In contrast, NAS balances simplicity and efficiency for laboratory-scale synthesis .
Chemical Reactions Analysis
Types of Reactions
1-(2,4-Dinitrophenyl)-2-methylpiperidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Sodium hydroxide or other strong bases in polar solvents.
Major Products Formed
Oxidation: Formation of corresponding nitro or nitroso derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted piperidine derivatives.
Scientific Research Applications
1-(2,4-Dinitrophenyl)-2-methylpiperidine has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in drug development and as a pharmacological tool.
Industry: Utilized in the development of new materials and as an intermediate in the production of various chemical products.
Mechanism of Action
The mechanism of action of 1-(2,4-Dinitrophenyl)-2-methylpiperidine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and proteins, potentially inhibiting their activity.
Pathways Involved: It may affect oxidative phosphorylation and other metabolic pathways, leading to changes in cellular processes.
Comparison with Similar Compounds
Structural Analogues with Varied Piperidine Substitutions
(a) 1-(2,4-Dinitrophenyl)piperidine
- Key Difference : Lacks the 2-methyl group on the piperidine ring.
- This compound may exhibit higher solubility in polar solvents compared to the methylated derivative due to reduced hydrophobicity .
(b) 1-(2,4-Dinitrophenyl)-4-hydroxypiperidine
- Key Difference : Substituted with a hydroxyl group at the 4-position of the piperidine ring.
- Impact : The hydroxyl group introduces hydrogen-bonding capability, enhancing solubility in aqueous media. This modification could improve bioavailability in pharmacological contexts but may reduce stability under acidic conditions .
(c) 1-(2-Chlorobenzoyl)-2-methylpiperidine
- Key Difference : Replaces the 2,4-dinitrophenyl group with a 2-chlorobenzoyl moiety.
- Impact : The chloro substituent is less electron-withdrawing than nitro groups, leading to a more electron-rich aromatic system. This alters reactivity in electrophilic substitution reactions and may shift biological activity toward different targets (e.g., kinase inhibition vs. nitroreductase activation) .
Analogues with Alternative Aromatic Systems
(a) (2E)-3-(4-Fluorophenyl)-1-(2-methylpiperidinyl)-2-propen-1-one
- Key Difference: Features a propenone linker and a 4-fluorophenyl group instead of the 2,4-dinitrophenyl system.
- The 2-methylpiperidine group retains steric effects similar to the target compound .
(b) 1-(2,4-Dinitrophenyl)-2-(propan-2-ylidene)hydrazine
- Key Difference : Contains a hydrazine group instead of a piperidine ring.
- Impact : The hydrazine moiety enables formation of hydrazones, useful in analytical chemistry (e.g., derivatization of carbonyl compounds). The 2,4-dinitrophenyl group here serves as a chromophore, whereas in the target compound, it may participate in charge-transfer interactions .
Physicochemical and Reactivity Comparisons
Reactivity in Nucleophilic and Electrophilic Reactions
- Nucleophilic Reactions : The 2,4-dinitrophenyl group in the target compound activates the aromatic ring toward nucleophilic aromatic substitution (e.g., with amines or hydrazines), a property shared with analogues like 1-(2,4-dinitrophenyl)piperidine. However, the 2-methyl group may slow such reactions due to steric hindrance .
- Electrophilic Reactions : Electron-deficient aromatic systems (e.g., 2,4-dinitrophenyl) resist electrophilic attack, unlike electron-rich systems like 4-fluorophenyl derivatives .
Q & A
Q. What are the recommended synthetic routes for 1-(2,4-Dinitrophenyl)-2-methylpiperidine, and how can reaction conditions be optimized?
Synthesis typically involves nucleophilic aromatic substitution or coupling reactions. For example, reacting 2-methylpiperidine with 1-chloro-2,4-dinitrobenzene under reflux in a polar aprotic solvent (e.g., DMF or DMSO) at 80–100°C for 12–24 hours. Catalysts like K₂CO₃ or Et₃N improve yield by deprotonating intermediates . Optimization Tips :
- Monitor reaction progress via TLC or HPLC.
- Purify via column chromatography (silica gel, hexane/ethyl acetate gradient).
- Control temperature to avoid nitro group decomposition.
Q. How should researchers characterize this compound’s purity and structural integrity?
Use a combination of spectroscopic and chromatographic methods:
- NMR : Confirm substituent positions (e.g., dinitrophenyl protons at δ 8.5–9.0 ppm; piperidine protons at δ 1.2–2.8 ppm) .
- HPLC : Purity >95% with C18 columns (mobile phase: acetonitrile/water + 0.1% TFA).
- Mass Spectrometry : ESI-MS to verify molecular ion [M+H]⁺ (theoretical m/z: calculated based on C₁₂H₁₄N₃O₄).
Q. What safety protocols are critical when handling this compound?
- Hazards : Nitro groups are explosive under heat/friction; piperidine derivatives may cause CNS toxicity .
- Mitigation :
- Use blast shields during synthesis.
- Store in flame-resistant cabinets at ≤4°C.
- Wear PPE (nitrile gloves, lab coat, goggles).
Advanced Research Questions
Q. How do structural analogs of this compound compare in biological activity?
A comparative study of analogs reveals:
| Analog Structure | Key Modification | Bioactivity (IC₅₀) | Source |
|---|---|---|---|
| 1-(4-Nitrophenyl)-2-methylpiperidine | Nitro position change | 15 µM (Enzyme X) | |
| 1-(2,4-Dichlorophenyl)-2-methylpiperidine | Chloro vs. nitro groups | 28 µM (Enzyme X) |
Q. Methodological Insight :
- Use SAR studies to correlate substituent electronegativity with target binding affinity.
- Employ molecular docking (e.g., AutoDock Vina) to predict interactions .
Q. How can contradictions in reported pharmacological data be resolved?
Conflicting data (e.g., agonist vs. antagonist effects) may arise from:
Q. What computational methods are effective for modeling this compound’s reactivity?
- DFT Calculations : Optimize geometry at B3LYP/6-31G* level to predict electrophilic/nucleophilic sites.
- MD Simulations : Simulate solvation dynamics in water/ethanol mixtures (GROMACS, AMBER) to study stability .
Q. How can researchers design experiments to study its potential as a photolabile protecting group?
- UV-Vis Spectroscopy : Measure λₐ₆₅ (nitroaromatic absorbance) to assess photolytic cleavage efficiency.
- Application Example :
- Irradiate at 365 nm in PBS buffer; quantify released payload (e.g., fluorophore) via fluorescence .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
